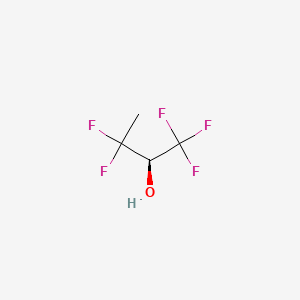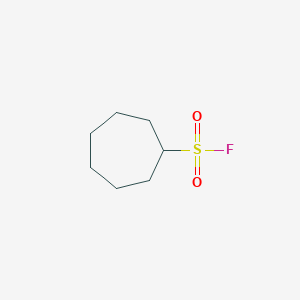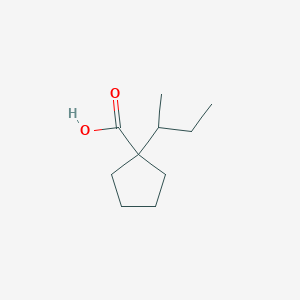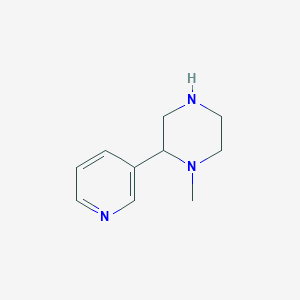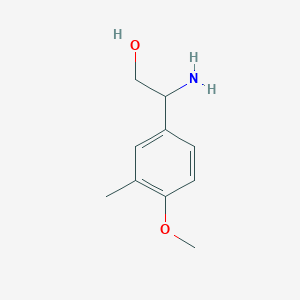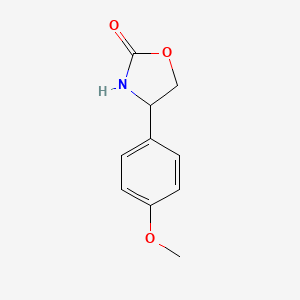
3beta-Formylcyclopentane-1beta-carboxylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3beta-Formylcyclopentane-1beta-carboxylic acid methyl ester is an organic compound with a unique structure that includes a formyl group and a carboxylic acid methyl ester group attached to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3beta-Formylcyclopentane-1beta-carboxylic acid methyl ester can be achieved through several methods. One common approach involves the reaction of cyclopentanone with formic acid and methanol in the presence of an acid catalyst. This reaction proceeds through the formation of an intermediate formylcyclopentane, which is then esterified to yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3beta-Formylcyclopentane-1beta-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 3beta-Carboxycyclopentane-1beta-carboxylic acid.
Reduction: 3beta-Hydroxycyclopentane-1beta-carboxylic acid methyl ester.
Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.
Scientific Research Applications
3beta-Formylcyclopentane-1beta-carboxylic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3beta-Formylcyclopentane-1beta-carboxylic acid methyl ester involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding carboxylic acid. These interactions can affect biological pathways and enzyme activities, making the compound of interest in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanecarboxylic acid: A related compound with a similar cyclopentane ring structure but lacking the formyl and ester groups.
Methyl cyclopentanecarboxylate: Similar in structure but without the formyl group.
Uniqueness
3beta-Formylcyclopentane-1beta-carboxylic acid methyl ester is unique due to the presence of both a formyl group and a carboxylic acid methyl ester group on the cyclopentane ring
Properties
Molecular Formula |
C8H12O3 |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
methyl (1R,3S)-3-formylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C8H12O3/c1-11-8(10)7-3-2-6(4-7)5-9/h5-7H,2-4H2,1H3/t6-,7+/m0/s1 |
InChI Key |
DHVYLYFSTLOVFO-NKWVEPMBSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@@H](C1)C=O |
Canonical SMILES |
COC(=O)C1CCC(C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


